

An In-depth Technical Guide to the Isomerism and Structural Analysis of C₄H₉F

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Fluoro-2-methylpropane

Cat. No.: B13416057

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the four constitutional isomers of fluorobutane (C₄H₉F): 1-fluorobutane, 2-fluorobutane, **1-fluoro-2-methylpropane**, and 2-fluoro-2-methylpropane. This document details their structural differences, physical properties, and spectroscopic characterization, offering valuable insights for researchers in organic synthesis, materials science, and drug development.

Introduction to C₄H₉F Isomerism

The molecular formula C₄H₉F represents four constitutional isomers, which are compounds with the same molecular formula but different connectivity of atoms.^[1] These isomers arise from the different possible arrangements of the four-carbon skeleton (a straight chain or a branched chain) and the various positions the fluorine atom can occupy on these chains.^[1] The structural variations among these isomers lead to distinct physical and chemical properties, which are crucial for their application and identification.

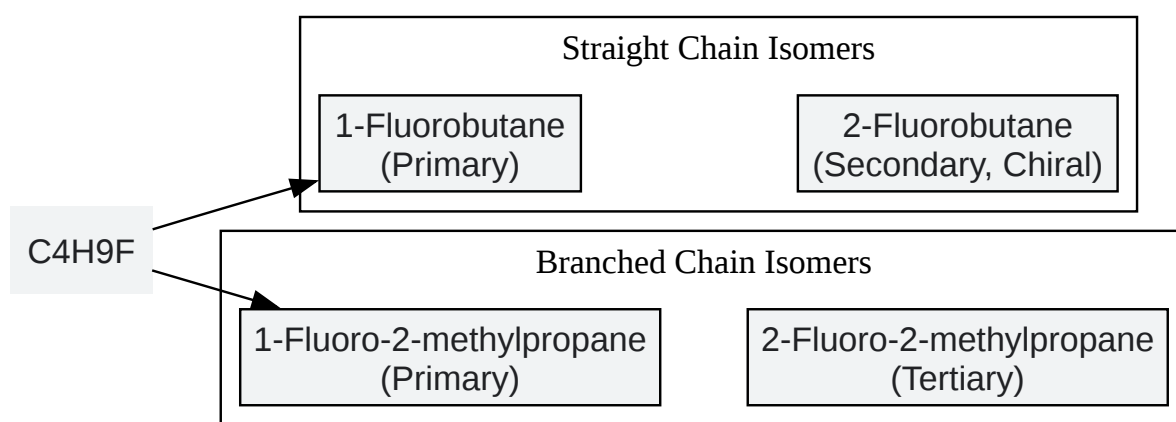
The four constitutional isomers of C₄H₉F are:

- 1-Fluorobutane: A primary alkyl fluoride with a straight carbon chain.
- 2-Fluorobutane: A secondary alkyl fluoride with a straight carbon chain. This isomer is chiral and exists as a pair of enantiomers (R- and S-2-fluorobutane).^[2]

- **1-Fluoro-2-methylpropane:** A primary alkyl fluoride with a branched carbon chain.
- **2-Fluoro-2-methylpropane (tert-butyl fluoride):** A tertiary alkyl fluoride with a branched carbon chain.

Structural Diagrams and Isomer Classification

Visualizing the distinct atomic arrangements is fundamental to understanding the properties of each isomer.



[Click to download full resolution via product page](#)

Figure 1: Classification of C₄H₉F Isomers.

Physical Properties

The physical properties of the C₄H₉F isomers vary significantly due to differences in their molecular structure, such as chain branching and the position of the fluorine atom. These differences influence intermolecular forces, which in turn affect properties like boiling point and density. Generally, more branched isomers are more volatile and have lower boiling points.^[1]

Property	1-Fluorobutane	2-Fluorobutane	1-Fluoro-2-methylpropane	2-Fluoro-2-methylpropane
Molecular Weight (g/mol)	76.11	76.11	76.11	76.11
Boiling Point (°C)	32[3]	25[4]	22[5]	12[3]
Density (g/cm³)	0.7735[1]	0.758[1]	~0.750	0.753[3]
Refractive Index	1.3419[1]	1.337[4]	~1.320	1.324[3]
Melting Point (°C)	-134[1]	-121.4[6]	-110.8 (estimate) [7]	-77[3]
CAS Number	2366-52-1	359-01-3	359-00-2	353-61-7

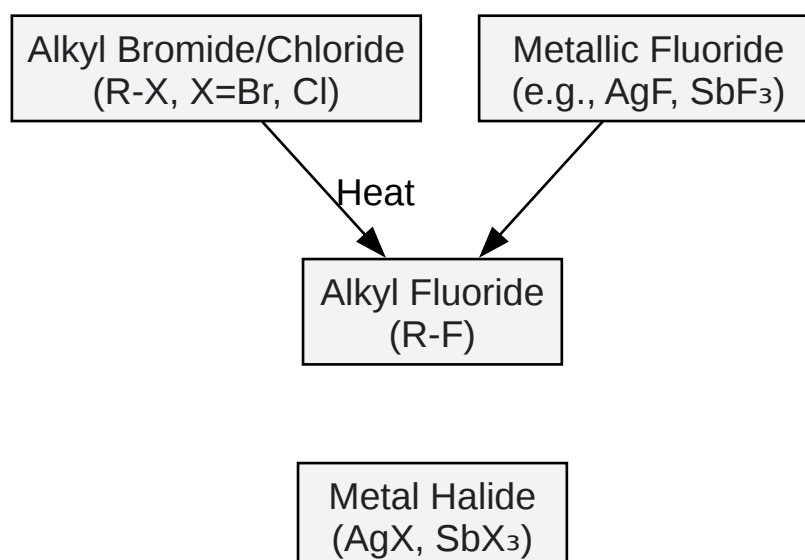
Table 1: Comparison of Physical Properties of C4H9F Isomers

Experimental Protocols: Synthesis of Fluorobutane Isomers

The synthesis of fluorobutanes can be achieved through various fluorination methods. The most common approaches involve nucleophilic substitution reactions where a leaving group (typically a bromide or a hydroxyl group) is replaced by a fluoride ion.

General Synthesis via Swarts Reaction

The Swarts reaction is a widely used method for the preparation of alkyl fluorides from alkyl chlorides or bromides.[6][8][9] This halogen exchange reaction is typically carried out by heating the alkyl halide with a metallic fluoride, such as silver fluoride (AgF), mercurous fluoride (Hg₂F₂), or antimony trifluoride (SbF₃).[9]



[Click to download full resolution via product page](#)

Figure 2: General scheme of the Swarts reaction.

Detailed Protocol for the Synthesis of 1-Fluorobutane:

A common laboratory-scale preparation involves the reaction of 1-bromobutane with potassium fluoride in a high-boiling solvent like ethylene glycol.

- **Reaction Setup:** A mixture of 1-bromobutane and an excess of anhydrous potassium fluoride in ethylene glycol is placed in a round-bottom flask equipped with a reflux condenser.
- **Heating:** The reaction mixture is heated to reflux to facilitate the nucleophilic substitution.
- **Isolation:** The volatile 1-fluorobutane is distilled from the reaction mixture.
- **Purification:** The collected distillate is washed with water to remove any remaining ethylene glycol and then dried over a suitable drying agent (e.g., anhydrous magnesium sulfate). Final purification is achieved by fractional distillation.[3]

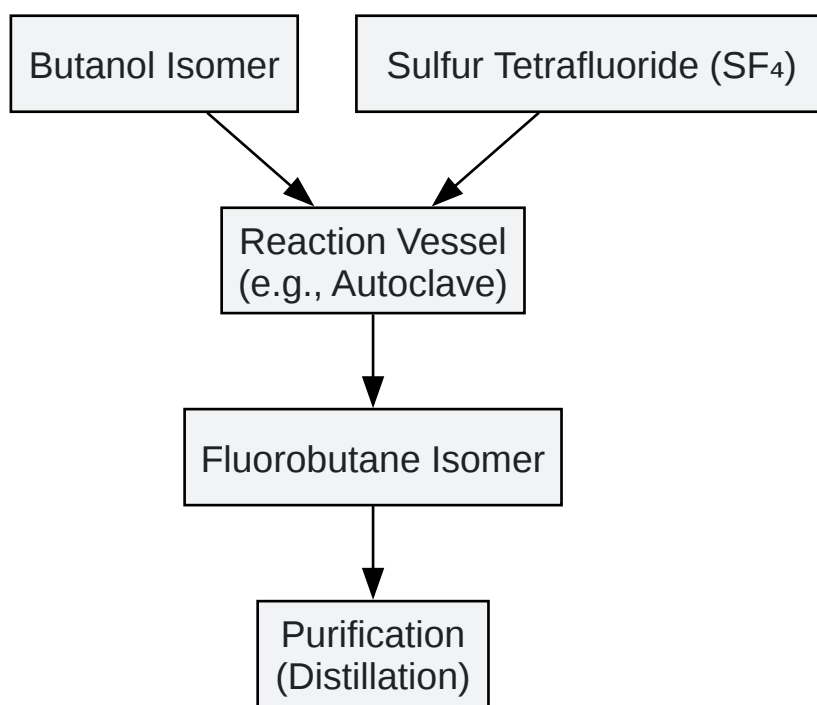
Fluorination of Alcohols

Alcohols can be converted to alkyl fluorides using reagents like sulfur tetrafluoride (SF₄).[2][5]

This method is particularly effective for more acidic alcohols.

General Reaction: $\text{R-OH} + \text{SF}_4 \rightarrow \text{R-F} + \text{SOF}_2 + \text{HF}$

Experimental Workflow:



[Click to download full resolution via product page](#)

Figure 3: Workflow for alcohol fluorination.

This reaction is often carried out in a pressure vessel (autoclave) due to the gaseous nature of SF₄. The choice of butanol isomer (1-butanol, 2-butanol, isobutanol, or tert-butanol) will determine the resulting fluorobutane isomer.

Structural Analysis: Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the unambiguous identification and structural elucidation of the C₄H₉F isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectroscopy provide detailed information about the chemical environment of the hydrogen, carbon, and fluorine atoms, respectively, within each isomer. The

chemical shifts (δ), coupling constants (J), and signal multiplicities are unique for each structure.

General NMR Sample Preparation Protocol:

- **Sample Preparation:** For a typical ^1H NMR spectrum, dissolve 5-25 mg of the fluorobutane isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3). For ^{13}C NMR, a higher concentration may be required.
- **Filtration:** Filter the sample solution through a pipette with a cotton or glass wool plug into a clean, dry NMR tube to remove any particulate matter.
- **Analysis:** Acquire the NMR spectrum on a spectrometer, using the appropriate parameters for the nucleus being observed.

Predicted NMR Data:

Isomer	¹ H NMR (Predicted δ, ppm)	¹³ C NMR (Predicted δ, ppm)	¹⁹ F NMR (Predicted δ, ppm, relative to CFCl ₃)
1-Fluorobutane	~4.4 (t, 2H, -CH ₂ F), ~1.7 (m, 2H, - CH ₂ CH ₂ F), ~1.4 (m, 2H, -CH ₂ CH ₃), ~0.9 (t, 3H, -CH ₃)	~84 (d, J _{CF} ≈ 165 Hz, -CH ₂ F), ~30 (d, J _{CCF} ≈ 20 Hz, - CH ₂ CH ₂ F), ~20 (d, J _{CCCF} ≈ 5 Hz, - CH ₂ CH ₃), ~13 (-CH ₃)	~ -218
2-Fluorobutane	~4.5 (dsept, 1H, - CHF-), ~1.7 (m, 2H, - CH ₂ -), ~1.2 (d, 3H, - CHFCH ₃), ~0.9 (t, 3H, -CH ₂ CH ₃)	~92 (d, J _{CF} ≈ 170 Hz, -CHF-), ~30 (d, J _{CCF} ≈ 22 Hz, - CH ₂ -), ~20 (d, J _{CCF} ≈ 22 Hz, -CHFCH ₃), ~10 (-CH ₂ CH ₃)	~ -173
1-Fluoro-2- methylpropane	~4.3 (d, 2H, -CH ₂ F), ~2.0 (m, 1H, -CH-), ~1.0 (d, 6H, - CH(CH ₃) ₂)	~87 (d, J _{CF} ≈ 163 Hz, -CH ₂ F), ~31 (d, J _{CCF} ≈ 18 Hz, - CH-), ~19 (d, J _{CCCF} ≈ 5 Hz, -CH(CH ₃) ₂)	~ -215
2-Fluoro-2- methylpropane	~1.3 (s, 9H, -C(CH ₃) ₃)	~94 (d, J _{CF} ≈ 170 Hz, -CF-), ~25 (d, J _{CCF} ≈ 23 Hz, - C(CH ₃) ₃)	~ -140

Table 2: Predicted NMR Spectroscopic Data for C₄H₉F Isomers

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of each isomer. The molecular ion peak (M⁺) will be observed

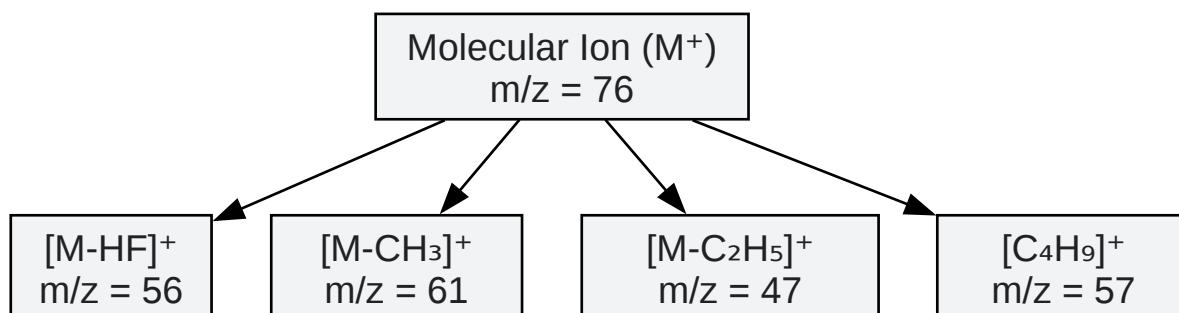
at $m/z = 76$ for all isomers. However, the fragmentation patterns, resulting from the cleavage of C-C and C-F bonds, will be distinct and serve as a fingerprint for each isomer.

General GC-MS Protocol for Volatile Haloalkanes:

- **Sample Introduction:** A dilute solution of the fluorobutane isomer in a volatile solvent is injected into the gas chromatograph (GC).
- **Separation:** The isomers are separated based on their boiling points and interactions with the GC column stationary phase.
- **Ionization:** As each compound elutes from the GC column, it enters the mass spectrometer and is ionized by electron impact.
- **Detection:** The resulting ions (molecular ion and fragment ions) are separated by their mass-to-charge ratio (m/z) and detected.

Expected Fragmentation Patterns:

- **1-Fluorobutane:** Common fragments may include the loss of HF (m/z 56), loss of an ethyl group (m/z 47), and the butyl cation (m/z 57).
- **2-Fluorobutane:** Fragmentation may involve the loss of HF (m/z 56), loss of a methyl group (m/z 61), and loss of an ethyl group (m/z 47).
- **1-Fluoro-2-methylpropane:** Likely fragments include the loss of HF (m/z 56), loss of a methyl group (m/z 61), and the isobutyl cation (m/z 57).
- **2-Fluoro-2-methylpropane:** The most stable fragment is often the tert-butyl cation (m/z 57) resulting from the loss of a fluorine radical.



[Click to download full resolution via product page](#)

Figure 4: Common fragmentation pathways for C₄H₉F isomers.

Applications in Drug Development and Research

Fluorinated organic compounds are of significant interest in medicinal chemistry and drug development. The introduction of fluorine can modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. While the C₄H₉F isomers themselves are not typically used as active pharmaceutical ingredients, they serve as important building blocks and model compounds in the synthesis of more complex fluorinated drugs.^[1] Their well-defined structures and varied properties make them excellent substrates for studying reaction mechanisms and for developing new fluorination methodologies.

Conclusion

The four constitutional isomers of C₄H₉F exhibit distinct structural and physical properties that are readily distinguishable through a combination of spectroscopic techniques. This guide provides a foundational understanding of their isomerism, synthesis, and structural analysis, offering a valuable resource for professionals in chemistry and related fields. A thorough characterization of these simple fluorinated alkanes is crucial for advancing the synthesis and application of more complex fluorinated molecules in various scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. byjus.com [byjus.com]
- 2. Fluorination by sulfur tetrafluoride - Wikipedia [en.wikipedia.org]
- 3. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 4. NMRShiftDB - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Swarts Reaction [unacademy.com]
- 7. SATHEE: Chemistry Swarts Reaction [satheeneet.iitk.ac.in]
- 8. testbook.com [testbook.com]
- 9. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Isomerism and Structural Analysis of C₄H₉F]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13416057#c4h9f-isomerism-and-structural-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com